Eperisone

Description

Eperisone is an antispasmodic drug which relaxes both skeletal muscles and vascular smooth muscles, and demonstrates a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex. It is not approved for use in the United States, but is available in other countries like India, South Korea, and Bangladesh.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

See also: this compound Hydrochloride (active moiety of).

Structure

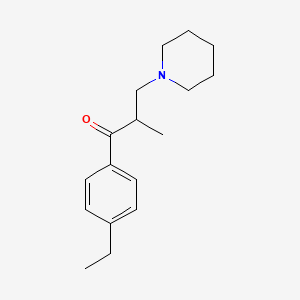

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUNAWUMZGQQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040671 | |

| Record name | Eperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64840-90-0 | |

| Record name | Eperisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64840-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eperisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064840900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eperisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPERISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M2P0551D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

170-172 | |

| Record name | Eperisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Chemical synthesis pathways for Eperisone hydrochloride

An In-depth Technical Guide to the Chemical Synthesis Pathways of Eperisone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound hydrochloride, a centrally acting skeletal muscle relaxant, is widely used in the treatment of muscle spasms and spasticity. Its therapeutic efficacy is attributed to its ability to reduce myotonia, improve circulation, and suppress pain reflexes.[1][2] This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound hydrochloride, with a focus on the prevalent Mannich reaction and its variations, alongside other reported synthetic routes. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in drug development and chemical synthesis.

Introduction

This compound, chemically known as 4'-ethyl-2-methyl-3-piperidinopropiophenone, is an antispasmodic agent that relaxes both skeletal and vascular smooth muscles.[1] It functions by inhibiting the spontaneous discharge of γ-motor neurons, thereby decreasing muscle spindle sensitivity, and also exhibits vasodilatory effects through calcium channel antagonism.[3][4] The hydrochloride salt form is preferred for pharmaceutical formulations. The synthesis of this compound hydrochloride has been approached through several chemical routes, with the Mannich reaction being the most commercially significant. This document details the primary synthetic strategies, offering insights into reaction mechanisms, process optimization, and experimental execution.

Primary Synthesis Pathway: The Mannich Reaction

The most established and industrially applied method for synthesizing this compound hydrochloride is the Mannich reaction. This one-pot, three-component condensation involves an α-methyl ketone (4'-ethylpropiophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine salt (piperidine hydrochloride).

The general reaction is as follows: 4'-Ethylpropiophenone + Formaldehyde + Piperidine Hydrochloride → this compound Hydrochloride

General Workflow for Mannich Reaction Synthesis

A common industrial production process involves four key stages: preparation of the amine salt, the Mannich condensation reaction, salification to form the hydrochloride salt, and final purification.

Caption: General four-stage workflow for this compound HCl production.

Experimental Protocols for the Mannich Reaction

Protocol 1: Classical Approach This protocol is based on early patent literature.

-

Reaction Setup: To 60 ml of isopropanol, add 120 g of 4'-ethylpropiophenone, 28.8 g of paraformaldehyde, and 107 g of piperidine hydrochloride.

-

Reaction Execution: Heat the mixture to reflux with stirring. Continue heating until the reaction mixture solidifies, which indicates the completion of the reaction.

-

Isolation: Add 500 ml of acetone to the solidified mass. Pulverize the solid, recover by filtration, and wash with acetone.

-

Purification: Recrystallize the crude product from isopropanol to obtain crystalline needles.

Protocol 2: Optimized One-Pot Synthesis This protocol aims to improve yield and purity by simplifying the process and removing unreacted materials.

-

Reaction Setup: In a suitable reactor, combine 12-18 parts by weight of isopropanol, 34-40 parts of 4'-ethylpropiophenone, 25-30 parts of piperidine hydrochloride, and 6-10 parts of paraformaldehyde.

-

Reaction Execution: Stir the mixture and heat to reflux (95-100°C) for 5-6 hours.

-

Solvent Exchange & Crystallization: Distill off 6-8 parts by weight of isopropanol. Add 50-60 parts by weight of diisopropyl ether to induce crystallization.

-

Isolation: Cool the mixture to 8-10°C and isolate the crude this compound hydrochloride product by centrifugation.

Protocol 3: Proline-Catalyzed Synthesis This recent method utilizes an organocatalyst to potentially improve reaction efficiency.

-

Reaction Setup: The synthesis is performed by reacting p-ethylpropiophenone, paraformaldehyde, and piperidine hydrochloride in ethanol.

-

Catalysis: Proline is added as a catalyst, at a loading of 5% by weight relative to the p-ethylpropiophenone.

-

Reaction Conditions: The reaction is maintained at a temperature of 80-85°C.

-

Salification: Upon completion, dry hydrogen chloride gas is passed through the organic layer to precipitate this compound hydrochloride.

Quantitative Data Comparison

| Parameter | Protocol 1 (Classical) | Protocol 2 (Optimized One-Pot) | Protocol 3 (Proline-Catalyzed) | Chinese Patent CN103232415A |

| Primary Solvent | Isopropanol | Isopropanol, Diisopropyl Ether | Ethanol | Isopropanol |

| Reactants | 4'-EP, Paraformaldehyde, Pip.HCl | 4'-EP, Paraformaldehyde, Pip.HCl | 4'-EP, Paraformaldehyde, Pip.HCl | 4'-EP, Paraformaldehyde, Pip.HCl |

| Catalyst | None | None | Proline | None |

| Reaction Temp. | Reflux | 95-100°C | 80-85°C | 95°C |

| Reaction Time | Until solidification | 5-6 hours | Not specified | 5 hours |

| Reported Yield | ~66% (crude) | >87% (refined) | 97% | >75% (total) |

| Reported Purity | Not specified | ≥99% | High Purity | Not specified |

4'-EP: 4'-ethylpropiophenone; Pip.HCl: Piperidine Hydrochloride

Alternative Synthesis Pathways

While the Mannich reaction is dominant, several other synthetic routes to this compound have been reported, offering alternative approaches that may be advantageous in specific contexts.

References

Eperisone's Vasodilatory Properties on Vascular Smooth Muscles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone is a centrally acting muscle relaxant with established vasodilatory effects on vascular smooth muscles. This technical guide provides an in-depth analysis of the mechanisms, quantitative data, and experimental methodologies related to this compound's vasodilatory properties. The primary mechanism of action is the blockade of voltage-dependent calcium channels, supplemented by an intracellular inhibition of calcium's contractile action. Evidence also points towards an antagonistic effect on α1 and α2-adrenergic receptors. This document summarizes the available quantitative data on this compound's efficacy and details the experimental protocols used in key studies. Furthermore, it provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's vascular effects.

Introduction

This compound hydrochloride is widely recognized for its clinical efficacy in treating muscle spasticity and myotonic conditions.[1] Beyond its muscle relaxant properties, this compound exhibits significant vasodilatory effects, contributing to its therapeutic profile by improving blood circulation in muscular tissues.[2] This guide focuses on the direct actions of this compound on vascular smooth muscle cells, elucidating the molecular mechanisms that underpin its vasodilatory response. Understanding these mechanisms is crucial for the further development and targeted application of this compound and similar compounds in vascular pharmacology.

Mechanism of Action

This compound's vasodilatory action is multifactorial, primarily targeting the regulation of intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells. The key mechanisms identified are:

-

Blockade of Voltage-Dependent Calcium Channels (VDCCs): this compound acts as a calcium channel antagonist, inhibiting the influx of extracellular calcium through voltage-dependent L-type calcium channels.[2][3] This is a cornerstone of its vasodilatory effect, as the influx of Ca2+ through these channels is a critical step in the initiation of smooth muscle contraction.

-

Inhibition of Intracellular Calcium Action: Studies on the guinea-pig basilar artery have shown that this compound inhibits contractions induced by 5-hydroxytryptamine (serotonin) even in a Ca2+-free medium, suggesting that it also interferes with the action of calcium at an intracellular level, possibly by inhibiting the contractile protein machinery.[3]

-

Antagonism of Adrenergic Receptors: Research on isolated dog saphenous arteries and veins indicates that this compound blocks postjunctional α1 and α2-adrenergic receptors. By antagonizing these receptors, this compound can inhibit vasoconstriction induced by catecholamines like norepinephrine.

-

Other Potential Mechanisms: Evidence also suggests that this compound may exert an antagonistic effect on muscarinic and serotonergic receptors, further contributing to its vasodilatory profile.

Quantitative Data

The following tables summarize the available quantitative data on the vasodilatory and related effects of this compound from preclinical studies.

Table 1: Inhibition of Vascular Smooth Muscle Contraction by this compound

| Preparation | Agonist | This compound Concentration | Effect | Reference |

| Guinea-pig basilar artery | High K+ | > 1 µM | Dose-dependent inhibition of contraction | |

| Guinea-pig basilar artery | 5-Hydroxytryptamine | > 1 µM | Dose-dependent inhibition of contraction | |

| Dog saphenous artery | Norepinephrine | Not specified | Attenuation of contraction | |

| Dog saphenous vein | Clonidine (α2-agonist) | Not specified | Attenuation of contraction | |

| Dog saphenous vein | Phenylephrine (α1-agonist) | Not specified | Attenuation of contraction |

Table 2: Electrophysiological Effects of this compound on Vascular Smooth Muscle

| Preparation | Parameter | This compound Concentration | Effect | Reference |

| Guinea-pig basilar artery | Spontaneously generated and evoked action potentials (in the presence of TEA) | > 10 µM | Reversible blockade | |

| Guinea-pig basilar artery | Membrane potential, membrane resistance, excitatory junction potential | < 50 µM | No modification |

Table 3: Inhibition of Calcium Currents by this compound and Analogues

| Compound | Preparation | IC50 | Reference |

| This compound | Snail (Achatina fulica) neuron | 0.348 mM | |

| Isoperisone | Snail (Achatina fulica) neuron | 0.226 mM | |

| Tolperisone | Snail (Achatina fulica) neuron | 1.089 mM |

Note: Data from snail neurons provides an indication of calcium channel blocking activity but may not directly translate to mammalian vascular smooth muscle.

Signaling Pathways

The vasodilatory effect of this compound can be visualized through the following signaling pathways.

Experimental Protocols

The following sections detail the generalized methodologies employed in the studies of this compound's effects on vascular smooth muscle.

Isolated Tissue Bath Preparation

This is the foundational method for studying the direct effects of pharmacological agents on vascular tissues.

Objective: To measure the contractile and relaxant responses of isolated blood vessel segments to this compound.

Methodology:

-

Tissue Dissection: Helical strips or rings of arteries (e.g., guinea-pig basilar artery, dog saphenous artery) are carefully dissected and cleaned of adherent connective tissue.

-

Mounting: The tissue preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

-

Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

Viability Check: The viability of the preparation is confirmed by inducing a contraction with a known vasoconstrictor, such as a high concentration of potassium chloride (KCl) or phenylephrine.

-

Drug Application:

-

For studying relaxation: The tissue is pre-contracted with an agonist (e.g., norepinephrine, serotonin, high K+). Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to generate a concentration-response curve.

-

For studying inhibition of contraction: The tissue is pre-incubated with this compound for a specific duration before the addition of a contractile agonist. The resulting contraction is compared to that of a control tissue without this compound.

-

Electrophysiological Recordings

These techniques are used to investigate the effects of this compound on the electrical properties of vascular smooth muscle cells.

Objective: To determine the effect of this compound on membrane potential and ion channel activity.

Methodology:

-

Cell Preparation: Single smooth muscle cells are enzymatically isolated from vascular tissues.

-

Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed to measure ion currents (e.g., Ca2+ currents) across the cell membrane.

-

The cell is held at a specific holding potential.

-

Voltage steps are applied to elicit ion channel opening.

-

This compound is applied to the bath, and changes in the ion currents are recorded.

-

-

Intracellular Microelectrode Recording: In intact tissue strips, sharp microelectrodes are used to impale individual smooth muscle cells and record the resting membrane potential and any spontaneous or evoked electrical activity (action potentials). The effect of this compound is assessed by perfusing the tissue with a solution containing the drug.

Discussion and Future Directions

The available evidence strongly supports the role of this compound as a vasodilator, primarily through the blockade of voltage-dependent calcium channels and antagonism of α-adrenergic receptors. The dual action of inhibiting both extracellular calcium influx and intracellular calcium action makes it an effective agent in promoting vascular relaxation.

However, several areas warrant further investigation:

-

Quantitative Potency: There is a need for more comprehensive studies to determine the IC50 values of this compound for vasodilation in a wider range of mammalian vascular beds and against a broader panel of contractile agonists.

-

Receptor Subtype Specificity: The specific subtypes of α-adrenergic, muscarinic, and serotonergic receptors that this compound interacts with in vascular smooth muscle need to be further characterized.

-

Rho-Kinase Pathway: The potential involvement of the RhoA/Rho-kinase pathway in this compound's mechanism of action is an area for future research. Inhibition of this pathway is a known mechanism of vasodilation, and investigating a possible link could reveal additional therapeutic applications for this compound.

-

Clinical Correlation: Further clinical studies are needed to correlate the in vitro vasodilatory effects with in vivo improvements in blood flow and clinical outcomes in relevant patient populations.

Conclusion

This compound's vasodilatory properties are a significant component of its overall pharmacological profile. Its multifaceted mechanism of action, centered on the modulation of calcium homeostasis and adrenergic signaling in vascular smooth muscle, provides a strong rationale for its use in conditions associated with muscle hypertonia and compromised blood flow. This guide provides a comprehensive overview of the current understanding of this compound's vascular effects and highlights key areas for future research to further elucidate its therapeutic potential.

References

The Dawn of a Muscle Relaxant: An In-depth Technical Guide to the Early Discovery and Development of Eperisone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone hydrochloride, a centrally acting skeletal muscle relaxant, was first introduced to the Japanese market in 1983 by Eisai Co., Ltd. Its development marked a significant step in providing therapeutic options for patients suffering from muscle spasticity and associated pain, with a distinct characteristic of a lower incidence of sedation compared to other drugs in its class. This technical guide delves into the early history of this compound's discovery and development, detailing its synthesis, foundational preclinical and clinical research, and the initial understanding of its mechanism of action. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rigorous process of bringing a new therapeutic agent from the laboratory to clinical practice.

Early Discovery and Synthesis

The journey of this compound began with the pursuit of a novel centrally acting muscle relaxant with a favorable safety profile. The initial synthesis of this compound, chemically known as 4'-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride, is achieved through a Mannich reaction. This classical organic reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group.

Synthesis Protocol: Mannich Reaction

The synthesis of this compound hydrochloride involves the following key steps:

-

Reaction Setup : p-Ethylpropiophenone is used as the starting material, which contains an enolizable proton alpha to the carbonyl group. This is reacted with paraformaldehyde and piperidine hydrochloride.

-

Reaction Conditions : The reaction is typically carried out in a suitable solvent, such as isopropanol, and heated under reflux.

-

Formation of Mannich Base : The reaction proceeds through the formation of an iminium ion from piperidine and formaldehyde, which then acts as an electrophile for the enol form of p-ethylpropiophenone.

-

Isolation and Purification : After the reaction is complete, the solvent is removed, and the resulting Mannich base is isolated.

-

Salt Formation : The base is then treated with hydrogen chloride in a suitable solvent like acetone to form the hydrochloride salt, this compound hydrochloride.

-

Final Purification : The crude salt is then purified by recrystallization to yield the final product.

Preclinical Pharmacological Evaluation

The preclinical development of this compound was focused on establishing its efficacy and understanding its pharmacological profile, particularly its muscle relaxant, vasodilator, and analgesic properties.

Muscle Relaxant Activity

The muscle relaxant effects of this compound were primarily evaluated using the intercollicular decerebrate rigidity model in rats, a standard method for assessing centrally acting muscle relaxants.

-

Animal Preparation : Male Wistar rats are anesthetized, and a decerebration is performed at the intercollicular level of the brainstem. This procedure results in a state of extensor hypertonus, or rigidity, in the limbs.

-

Measurement of Rigidity : The rigidity of the hindlimb is quantified by measuring the resistance to passive flexion and extension. This can be done using a force transducer or by electromyography (EMG) of the extensor muscles.

-

Drug Administration : this compound hydrochloride is administered intravenously to the decerebrated rats at various doses.

-

Data Analysis : The dose-dependent reduction in muscle rigidity is measured and compared to a vehicle control. The effective dose 50 (ED50) for muscle relaxation is then calculated.

Caption: Workflow for Assessing Muscle Relaxant Activity.

Vasodilatory Effects

This compound's ability to increase blood flow was a key differentiator. This was investigated using isolated artery preparations to understand its direct effects on vascular smooth muscle.

-

Tissue Preparation : Arteries, such as the dog saphenous artery, are carefully dissected and cut into helical strips.

-

Mounting : The arterial strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to a force transducer to measure isometric tension.

-

Contraction Induction : The arterial strips are pre-contracted with a vasoconstrictor agent, such as norepinephrine or potassium chloride.

-

This compound Application : Once a stable contraction is achieved, this compound hydrochloride is added to the organ bath in a cumulative manner.

-

Measurement of Relaxation : The relaxation of the arterial strip is recorded as a percentage of the pre-contraction tension.

-

Data Analysis : The concentration of this compound required to produce 50% of the maximal relaxation (IC50) is determined.

Caption: Workflow for Assessing Vasodilatory Activity.

Analgesic Activity

The pain-relieving properties of this compound were assessed using the acetic acid-induced writhing test in mice, a common model for evaluating peripherally acting analgesics.

-

Animal Groups : Mice are divided into several groups: a control group, a positive control group (treated with a known analgesic), and test groups receiving different doses of this compound hydrochloride.

-

Drug Administration : The test compounds or vehicle are administered, typically intraperitoneally or orally, a set time before the induction of writhing.

-

Induction of Writhing : A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

Observation : The number of writhes for each animal is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis : The percentage of inhibition of writhing in the this compound-treated groups is calculated relative to the control group. The dose that produces a 50% inhibition of writhing (ED50) is determined.

Caption: Workflow for Assessing Analgesic Activity.

Early Mechanistic Insights

The initial understanding of this compound's mechanism of action centered on its effects on the central nervous system, particularly the spinal cord, and its direct action on vascular smooth muscle.

Inhibition of Spinal Reflexes

This compound was found to inhibit both mono- and polysynaptic reflexes in the spinal cord.[1] This was a key finding, as hyperactive spinal reflexes are a major contributor to muscle spasticity. The proposed mechanism involved the depression of the excitability of spinal motor neurons. It was hypothesized that this compound reduces the firing of gamma-motor neurons, which in turn decreases the sensitivity of muscle spindles to stretch, leading to muscle relaxation.

Caption: Early Proposed Spinal Mechanism of this compound.

Vasodilation and Calcium Channel Antagonism

In addition to its central effects, this compound was shown to have a direct vasodilatory effect on blood vessels.[2] This was attributed to its ability to act as a calcium channel antagonist in vascular smooth muscle cells.[3] By blocking the influx of calcium ions, this compound prevents the sustained contraction of these cells, leading to vasodilation and increased blood flow. This dual mechanism of central muscle relaxation and peripheral vasodilation was considered a significant advantage, as it could help to break the vicious cycle of muscle spasm, ischemia, and pain.

Caption: Early Proposed Vasodilatory Mechanism of this compound.

Early Clinical Development

The clinical development of this compound focused on its efficacy and safety in treating conditions characterized by muscle spasm and pain, such as low back pain and spasticity from neurological disorders.

Efficacy in Low Back Pain

Several early clinical trials demonstrated the effectiveness of this compound in patients with acute low back pain. These studies were typically randomized, double-blind, and placebo- or active-controlled.

A notable study evaluated this compound (150 mg/day) against a placebo in patients with acute musculoskeletal spasm associated with low back pain.[4] The results showed a statistically significant improvement in the finger-to-floor distance in the this compound group compared to the placebo group.[4] Another study comparing this compound (300 mg/day) to thiocolchicoside (16 mg/day) found comparable efficacy in reducing pain and improving mobility, but with a significantly better safety profile for this compound.

Efficacy in Spasticity

This compound was also evaluated for the treatment of spasticity in patients with neurological conditions. A crossover, placebo-controlled, dose-ranging study investigated the effects of this compound at 150 mg/day and 300 mg/day in patients with spastic palsy. The higher dose of 300 mg/day was found to be significantly more effective than placebo in reducing the intensity of spasticity (p=0.004) and improving walking capability (p<0.05).

Quantitative Data Summary

The following tables summarize the key quantitative data from the early preclinical and clinical development of this compound.

Table 1: Preclinical Pharmacological Data

| Parameter | Species/Model | Value | Reference |

| Muscle Relaxant Activity | |||

| ED50 (Decerebrate Rigidity) | Rat | Data not available in searched sources | - |

| Vasodilatory Activity | |||

| IC50 (Ca2+ Current Inhibition) | Snail Neuron | 0.348 mM | |

| Analgesic Activity | |||

| ED50 (Writhing Test) | Mouse | Data not available in searched sources | - |

Table 2: Early Clinical Trial Data for Low Back Pain

| Study | N | Treatment Groups | Duration | Key Outcomes | p-value | Reference |

| Chandanwale et al. (2011) | 225 | This compound 150 mg/day vs. Placebo | 14 days | Greater improvement in finger-to-floor distance with this compound | <0.001 | |

| Cabitza & Randelli (2008) | 160 | This compound 300 mg/day vs. Thiocolchicoside 16 mg/day | 12 days | Comparable reduction in spontaneous pain (VAS) | NS |

Table 3: Early Clinical Trial Data for Spasticity

| Study | N | Treatment Groups | Duration | Key Outcomes | p-value | Reference |

| Bresolin et al. (2009) | 18 | This compound 150 mg/day vs. 300 mg/day vs. Placebo (crossover) | 14 days per treatment | Reduction in spasticity intensity (300 mg/day vs. baseline) | 0.004 | |

| Improvement in walking capability (300 mg/day vs. placebo) | <0.05 |

Conclusion

The early discovery and development of this compound represent a classic example of targeted pharmaceutical research leading to a clinically valuable therapeutic agent. Through a combination of chemical synthesis, rigorous preclinical pharmacological testing, and well-designed clinical trials, Eisai Co., Ltd. successfully brought a novel muscle relaxant to the market. The initial understanding of its dual mechanism of action—central inhibition of spinal reflexes and peripheral vasodilation—provided a strong rationale for its use in conditions where muscle spasm, pain, and ischemia coexist. While more recent research has continued to elucidate its complex pharmacology, the foundational work detailed in this guide established this compound as an effective and well-tolerated treatment option that continues to be utilized in clinical practice today.

References

- 1. An Overview of Eisai’s Drug Pipeline | Drug Targets [synapse.patsnap.com]

- 2. Endothelium-dependent NO-mediated vasodilation in humans is attenuated by peripheral alpa1-adrenoceptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of action of this compound on isolated dog saphenous arteries and veins - PubMed [pubmed.ncbi.nlm.nih.gov]

Eperisone's Analgesic Action at the Spinal Cord Level: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone hydrochloride is a centrally acting muscle relaxant with a notable analgesic profile, particularly effective in conditions associated with muscle spasm and pain. Its therapeutic effects are largely attributed to its multifaceted mechanism of action at the level of the spinal cord. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying this compound's analgesic properties, focusing on its interaction with ion channels, inhibition of spinal reflexes, and modulation of nociceptive signaling. This document synthesizes findings from key experimental studies, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound is an antispasmodic agent that alleviates muscle stiffness and spasticity by acting on the central nervous system, primarily the spinal cord.[1][2] Beyond its muscle relaxant properties, this compound exhibits a distinct analgesic effect, making it a valuable therapeutic option for painful musculoskeletal conditions.[3] The analgesic action of this compound is not fully understood but is thought to stem from its ability to interrupt the vicious cycle of muscle spasm and pain at the spinal level.[4] This guide delves into the core mechanisms of this compound's analgesic action within the spinal cord, providing a technical overview for further research and development.

Core Mechanism of Analgesic Action at the Spinal Cord

This compound's analgesic effects at the spinal cord level are primarily mediated through the presynaptic inhibition of primary afferent fibers, leading to a reduction in the release of nociceptive neurotransmitters and a dampening of pain signaling. This is achieved through a combination of actions, including the blockade of voltage-gated ion channels and the subsequent inhibition of spinal reflexes.

Inhibition of Voltage-Gated Sodium and Calcium Channels

A cornerstone of this compound's mechanism is its ability to block voltage-gated sodium (NaV) and calcium (CaV) channels in spinal neurons. This action is crucial for reducing neuronal excitability and inhibiting the transmission of pain signals.

-

Voltage-Gated Sodium Channels (NaV): These channels are essential for the initiation and propagation of action potentials in neurons. By blocking NaV channels, this compound reduces the likelihood of action potential generation in nociceptive primary afferent fibers, thereby decreasing the transmission of pain signals to the dorsal horn of the spinal cord. While the specific subtypes of NaV channels targeted by this compound are not definitively established, its action is thought to be similar to other tolperisone-type muscle relaxants that have a pronounced effect on these channels.

-

Voltage-Gated Calcium Channels (CaV): Influx of calcium through CaV channels at the presynaptic terminals of primary afferent neurons is a critical step for the release of neurotransmitters such as Substance P and glutamate, which are key mediators of nociceptive transmission. This compound has been shown to inhibit voltage-gated calcium channels, thereby reducing the presynaptic influx of calcium and consequently suppressing the release of these excitatory neurotransmitters into the synaptic cleft. This presynaptic inhibition is a major contributor to its analgesic effect.

dot

References

- 1. An in vitro spinal cord slice preparation for recording from lumbar motoneurons of the adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Clinical experience with this compound in the treatment of acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the Biochemical Mechanism of Action of Eperisone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone is a centrally acting skeletal muscle relaxant that exhibits a multifaceted mechanism of action, contributing to its clinical efficacy in treating muscle spasticity and associated pain. This technical guide provides a comprehensive overview of the biochemical underpinnings of this compound's therapeutic effects. The primary mechanisms involve the inhibition of mono- and polysynaptic reflexes within the spinal cord, modulation of voltage-gated ion channels, and induction of vasodilation. This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound's therapeutic effects stem from a combination of central and peripheral actions, primarily targeting the nervous and vascular systems.

Inhibition of Spinal Reflexes

A cornerstone of this compound's muscle relaxant effect is its ability to suppress hyperactive spinal reflexes. It acts at the level of the spinal cord to reduce the excitability of both alpha (α) and gamma (γ) motor neurons.[1][2] This inhibitory action on mono- and polysynaptic reflex arcs leads to a reduction in muscle tone and spasticity.[3][4] The primary mechanism for this is believed to be the presynaptic inhibition of neurotransmitter release from primary afferent terminals.[5]

Modulation of Voltage-Gated Ion Channels

This compound functions as a blocker of voltage-gated ion channels, a key mechanism contributing to its muscle relaxant and analgesic properties.

-

Voltage-Gated Sodium Channels (VGSCs): By blocking VGSCs, this compound reduces the excitability of neuronal membranes. This action is analogous to that of local anesthetics and contributes to the suppression of nerve impulse propagation, thereby reducing the transmission of pain signals.

-

Voltage-Gated Calcium Channels (VGCCs): this compound inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels. This is a critical action, as Ca2+ influx into presynaptic terminals is a prerequisite for the release of neurotransmitters. By blocking VGCCs, this compound reduces the release of excitatory neurotransmitters in the spinal cord, leading to a dampening of neuronal signaling and subsequent muscle relaxation.

Vasodilation and Improvement of Muscle Blood Flow

This compound induces vasodilation by acting on vascular smooth muscle. This effect is attributed to its calcium channel antagonistic properties, which prevent the Ca2+-dependent contraction of smooth muscle cells. The resulting increase in blood flow to ischemic muscles helps to alleviate pain and wash out metabolic byproducts that can contribute to muscle stiffness and discomfort.

P2X7 Receptor Antagonism

Recent research has identified this compound as a potent and selective antagonist of the purinergic P2X7 receptor. P2X7 receptors are implicated in pain and inflammation signaling pathways. This novel mechanism may significantly contribute to the analgesic effects of this compound, positioning it as a potential candidate for drug repositioning in pain management.

Quantitative Data

The following tables summarize the available quantitative data for the biochemical actions of this compound.

| Target | Ligand/Agonist | Assay Type | Organism/System | IC50 | Reference |

| P2X7 Receptor | This compound | Fluorescence Assay | Human | 12.6 nmol/L | |

| This compound | YO-PRO-1 Uptake Assay | Not Specified | 15 nmol/L | ||

| Calcium Current (ICa) | This compound | Voltage Clamp | Snail (Achatina fulica) Neuron | 0.348 mM | |

| Sigma Receptor | This compound | (+)-[3H]3-PPP Binding | Rat Brain Membrane | 0.43 nM |

Note: The IC50 value for calcium current inhibition was obtained from a snail neuron model and may not be directly extrapolated to mammalian systems.

Experimental Protocols

This section details the methodologies for key experiments cited in understanding this compound's mechanism of action.

Electrophysiological Analysis of Spinal Reflexes

Objective: To assess the effect of this compound on mono- and polysynaptic reflexes in the spinal cord.

Methodology: In Vitro Spinal Cord Preparation (Rat)

-

Preparation: An isolated hemisected spinal cord from a 6-day-old rat is placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2 at room temperature.

-

Stimulation and Recording: A dorsal root is stimulated with a suction electrode to evoke synaptic responses. The resulting ventral root potentials (mono- and polysynaptic reflexes) are recorded from a ventral root using a suction electrode.

-

Drug Application: this compound is applied to the bath at varying concentrations (e.g., 25-200 µM).

-

Data Analysis: The amplitude of the mono- and polysynaptic components of the ventral root potential is measured before and after drug application to determine the dose-dependent inhibitory effect of this compound.

Methodology: In Vivo Intracellular Recording (Cat)

-

Animal Preparation: Adult cats are anesthetized and subjected to a laminectomy to expose the lumbar spinal cord. The animal is then decerebrated or spinalized.

-

Recording Setup: A glass microelectrode filled with a suitable electrolyte (e.g., 3 M KCl) is advanced into the ventral horn of the spinal cord to impale a motoneuron.

-

Stimulation: Peripheral nerves or dorsal roots are stimulated electrically to evoke excitatory postsynaptic potentials (EPSPs) in the motoneuron.

-

Drug Administration: this compound is administered intravenously (i.v.).

-

Data Analysis: Changes in the amplitude and time course of the EPSPs are recorded to assess the effect of this compound on synaptic transmission.

Patch-Clamp Analysis of Voltage-Gated Ion Channels

Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium and calcium channels.

Methodology: Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons

-

Cell Preparation: DRG neurons are acutely dissociated from rats and cultured for a short period.

-

Recording Configuration: The whole-cell patch-clamp technique is used. A glass micropipette with a tip resistance of 2-5 MΩ is filled with an intracellular solution (containing, for example, CsF, CsCl, EGTA, and HEPES) and sealed onto the membrane of a DRG neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior.

-

Voltage Protocols:

-

For Sodium Currents: The cell is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents.

-

For Calcium Currents: To isolate calcium currents, sodium and potassium channel blockers are included in the extracellular and intracellular solutions, respectively. The cell is held at a potential that inactivates low-voltage-activated channels (e.g., -50 mV) and then depolarized to elicit high-voltage-activated calcium currents.

-

-

Drug Application: this compound is applied to the cell via a perfusion system at different concentrations.

-

Data Analysis: The peak amplitude of the sodium or calcium currents is measured before and after drug application. Concentration-response curves are generated, and the IC50 value is calculated to determine the potency of this compound's blocking effect.

In Vitro Vasodilation Assay

Objective: To assess the vasodilatory effect of this compound on vascular smooth muscle.

Methodology: Isolated Artery Preparation

-

Tissue Preparation: Helical strips of a dog's saphenous artery are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: The arterial strips are pre-contracted with a vasoconstrictor agent such as norepinephrine, serotonin, or a high concentration of potassium (K+).

-

Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Measurement of Relaxation: The isometric tension of the arterial strips is continuously recorded. The relaxation induced by this compound is expressed as a percentage of the pre-contraction tension.

-

Data Analysis: Concentration-response curves for this compound-induced relaxation are constructed to evaluate its vasodilatory potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and workflows.

Caption: Inhibition of neurotransmitter release by this compound at the presynaptic terminal.

Caption: Mechanism of this compound-induced vasodilation in vascular smooth muscle cells.

Caption: General workflow for a whole-cell patch-clamp experiment to study this compound's effect.

Discussion and Future Directions

This compound's multifaceted mechanism of action, encompassing the inhibition of spinal reflexes, blockade of voltage-gated ion channels, vasodilation, and P2X7 receptor antagonism, provides a strong rationale for its clinical utility. The presynaptic inhibition of neurotransmitter release via the blockade of both sodium and calcium channels appears to be a central tenet of its muscle relaxant and analgesic effects.

While the current understanding of this compound's biochemical actions is substantial, several areas warrant further investigation. A more detailed characterization of its effects on specific subtypes of mammalian voltage-gated sodium and calcium channels, including the determination of IC50 values, would provide a more nuanced understanding of its channel-blocking properties. Furthermore, while a direct, high-affinity interaction with GABA-A receptors seems unlikely, subtle modulatory effects cannot be entirely ruled out and may merit further exploration. The recent discovery of its potent P2X7 receptor antagonism opens up exciting new avenues for research into its analgesic mechanisms and potential for expanded therapeutic applications in pain and inflammatory conditions.

References

- 1. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]

- 2. scispace.com [scispace.com]

- 3. An In Vitro Protocol for Recording From Spinal Motoneurons of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of this compound on isolated dog saphenous arteries and veins [pubmed.ncbi.nlm.nih.gov]

- 5. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Eperisone's Interaction with the GABAergic System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone is a centrally acting muscle relaxant used for the treatment of muscle stiffness and spasticity.[1] While its clinical efficacy is well-established, its precise molecular interactions, particularly with the GABAergic system, are multifaceted and often indirect. This technical guide synthesizes the current understanding of this compound's mechanism of action. It focuses on its primary effects on voltage-gated ion channels and the subsequent, indirect influence on spinal reflexes and the gamma-aminobutyric acid (GABA) system. Contrary to direct GABA receptor modulators like benzodiazepines, this compound's primary targets appear to be voltage-gated sodium and calcium channels.[2][3] This guide provides a detailed overview of its mechanism, quantitative data from key experiments, relevant experimental protocols, and visual representations of the involved pathways.

Primary Mechanism of Action: Ion Channel Blockade

This compound's principal mechanism as a muscle relaxant is not through direct interaction with GABA receptors, but rather through the blockade of voltage-gated channels in the central nervous system.[2] This action is central to its ability to inhibit mono- and polysynaptic reflexes in the spinal cord.

-

Voltage-Gated Sodium Channel (VGSC) Blockade : this compound inhibits VGSCs, particularly in the brain stem and spinal cord. This action reduces neuronal excitability and the transmission of nerve impulses that lead to muscle contractions, contributing to its muscle relaxant and analgesic effects.

-

Voltage-Gated Calcium Channel (VGCC) Blockade : The drug also demonstrates a marked effect on VGCCs. By blocking these channels, this compound reduces the presynaptic influx of calcium ions, which is a critical step for neurotransmitter release from primary afferent endings. This presynaptic inhibition is a key component of its ability to depress spinal reflexes.

These combined actions on sodium and calcium channels effectively reduce the excitability of motor neurons in the spinal cord, leading to a decrease in muscle stiffness and spasms.

Indirect Interaction with the GABAergic System

While direct binding to GABA_A receptors is not the primary mechanism, this compound's actions indirectly enhance or modulate inhibitory neurotransmission. Some sources state that this compound enhances GABAergic inhibition, which contributes to the reduction of motor neuron excitability and helps stabilize neural activity. This enhancement is likely a downstream consequence of its primary effects, rather than a direct allosteric modulation of the GABA receptor itself.

The proposed sequence of events is as follows:

-

This compound blocks VGSCs and VGCCs on presynaptic terminals of primary afferent neurons in the spinal cord.

-

This blockade reduces neurotransmitter release, thereby depressing mono- and polysynaptic reflexes.

-

The overall reduction in excitatory signaling within spinal circuits may lead to a relative enhancement of the existing inhibitory tone provided by the GABAergic system.

Action on Muscle Spindles and the Gamma (γ) Motor System

This compound exhibits a significant effect on the gamma efferent motor system. It decreases muscle spindle sensitivity by inhibiting the spontaneous discharge of γ-motor neurons. Muscle spindles are sensory receptors within muscles that detect changes in muscle length and are crucial for proprioception and maintaining muscle tone.

The process involves:

-

Inhibition of γ-Motor Neuron Discharge : this compound suppresses the activity of γ-motor neurons that innervate muscle spindles.

-

Reduced Muscle Spindle Sensitivity : This leads to a remarkable suppression of spontaneous afferent discharges from the muscle spindle.

-

Interruption of the Spasm Cycle : By dampening the sensitivity of muscle spindles, this compound interrupts the vicious cycle where muscle spasm leads to pain, which in turn exacerbates the spasm.

Quantitative Data Summary

| Parameter | Drug/Compound | Preparation | Value | Reference |

| Spinal Reflex Depression | This compound | Isolated hemisected spinal cord (rat) | 25-200 µM (Dose-dependent depression) | |

| Calcium Channel Blockade | This compound | Guinea-pig basilar artery smooth muscle | > 1 µM (Inhibition of K+-induced contraction) | |

| Pharmacokinetics (Human) | This compound (100 mg single dose) | Healthy volunteers (n=12) | Tmax: 1.6 h | |

| t1/2: 1.87 h | ||||

| LLOQ: 0.01 ng/mL |

LLOQ: Lower Limit of Quantification; Tmax: Time to peak plasma concentration; t1/2: Elimination half-life.

Key Experimental Protocols

Isolated Spinal Cord Preparation for Reflex Analysis

This protocol is used to assess the direct effects of compounds on spinal reflex pathways, independent of supraspinal influences.

-

Objective : To measure the effect of this compound on ventral root potentials in an isolated spinal cord preparation.

-

Methodology :

-

Preparation : The spinal cord is isolated from a young rat (e.g., 6-day-old) and hemisected.

-

Mounting : The hemisected cord is placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Stimulation : A dorsal root is stimulated with a suction electrode to evoke a synaptic response.

-

Recording : The resulting ventral root potential is recorded using a suction electrode on the corresponding ventral root.

-

Drug Application : this compound is added to the superfusing aCSF at various concentrations (e.g., 25-400 µM).

-

Analysis : The amplitude and area of the evoked ventral root potential are measured before and after drug application to quantify the degree of reflex depression.

-

Microneurography for Muscle Spindle Activity

This technique allows for the direct recording of nerve impulses from single afferent fibers in humans, providing insight into the effects of a drug on sensory receptor activity.

-

Objective : To analyze the effect of this compound on afferent discharges from muscle spindles in human subjects.

-

Methodology :

-

Subject Preparation : Healthy human volunteers are positioned comfortably.

-

Electrode Insertion : A tungsten microelectrode is inserted percutaneously into a peripheral nerve (e.g., median or tibial nerve) to record from single nerve fibers.

-

Unit Identification : The electrode is manipulated until a single unit afferent discharge from a muscle spindle is isolated and identified based on its response to passive muscle stretch and contraction.

-

Baseline Recording : Spontaneous afferent discharge frequency and responses to controlled muscle stretch are recorded before drug administration.

-

Drug Administration : this compound is administered orally (e.g., 150-300 mg).

-

Post-Drug Recording : After a suitable interval, the spontaneous discharge and stretch-evoked responses of the same muscle spindle unit are recorded again.

-

Analysis : Changes in the frequency of spontaneous discharges and the dynamic/static responses to stretch are quantified to determine the drug's effect on muscle spindle sensitivity.

-

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

The following diagram illustrates the primary and indirect mechanisms by which this compound exerts its muscle relaxant effects.

Caption: this compound's primary action is blocking Na+ and Ca2+ channels, reducing neurotransmitter release.

Workflow for Isolated Spinal Cord Assay

This diagram outlines the key steps in the experimental protocol for assessing drug effects on spinal reflexes.

Caption: Experimental workflow for evaluating this compound's effect on spinal cord reflexes.

Conclusion

This compound's interaction with the GABAergic system is predominantly indirect. Its primary therapeutic effect as a muscle relaxant stems from its ability to block voltage-gated sodium and calcium channels. This action presynaptically inhibits the release of excitatory neurotransmitters in the spinal cord, leading to a depression of spinal reflexes. Furthermore, this compound reduces the sensitivity of muscle spindles by suppressing the activity of the gamma-motor system. While it is reported to enhance GABAergic inhibition, this is likely a secondary consequence of the overall reduction in neuronal excitability within spinal circuits, rather than a direct modulation of GABA receptors. This multifaceted mechanism, which avoids direct sedative action on higher brain centers, contributes to its favorable clinical profile compared to other centrally acting muscle relaxants.

References

Eperisone's Engagement with Central Nervous System Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone is a centrally acting muscle relaxant with a multifaceted pharmacological profile. Its therapeutic effects in conditions associated with muscle spasticity and pain are attributed to its interaction with several key targets within the central nervous system (CNS). This technical guide provides an in-depth overview of this compound's primary CNS targets, summarizing quantitative data, detailing experimental methodologies for target validation, and illustrating the associated signaling pathways. The primary mechanisms of action include the blockade of voltage-gated sodium and calcium channels, modulation of sigma receptors, and antagonism of P2X7 receptors. These interactions collectively lead to a reduction in neuronal excitability, inhibition of spinal reflexes, and a decrease in gamma-efferent firing, ultimately resulting in muscle relaxation and analgesia.

Introduction

This compound hydrochloride is an antispasmodic agent widely used for the treatment of muscle stiffness and spasticity in a variety of musculoskeletal and neurological conditions[1]. Unlike some other centrally acting muscle relaxants, this compound is noted for its favorable side-effect profile, particularly its low incidence of sedation[2]. This is attributed to its distinct mechanism of action, which involves a combination of central and peripheral effects[3][4]. Within the CNS, this compound's primary locus of action is the spinal cord and supraspinal structures, where it modulates neuronal excitability and reflex pathways[2]. This document serves as a comprehensive technical resource, consolidating the current understanding of this compound's molecular targets in the CNS.

Primary Central Nervous System Targets

This compound's therapeutic efficacy stems from its interaction with multiple molecular targets within the CNS. These interactions lead to a cascade of events that ultimately reduce muscle hypertonia and associated pain. The principal targets identified are voltage-gated ion channels, sigma receptors, and purinergic P2X7 receptors.

Voltage-Gated Ion Channels

This compound exerts a significant influence on neuronal excitability through the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels. This action is a cornerstone of its muscle relaxant effect, as it dampens the transmission of nerve impulses that trigger muscle contractions.

-

Voltage-Gated Sodium Channels (NaV): this compound blocks NaV channels, which are critical for the initiation and propagation of action potentials in neurons. By inhibiting these channels, this compound reduces neuronal firing rates, thereby decreasing the release of excitatory neurotransmitters in the spinal cord.

-

Voltage-Gated Calcium Channels (CaV): The drug also demonstrates a marked inhibitory effect on voltage-gated calcium channels. This blockade is particularly relevant at presynaptic terminals, where calcium influx is essential for neurotransmitter release. By reducing calcium entry, this compound curtails the release of neurotransmitters that mediate spinal reflexes.

Sigma Receptors

In addition to its effects on ion channels, this compound's muscle relaxant properties may be modulated by its interaction with sigma receptors. These receptors are intracellular chaperones that can influence a variety of signaling pathways, including those involved in motor control.

P2X7 Receptors

Recent evidence has identified the purinergic P2X7 receptor as a novel target of this compound. P2X7 receptors are ligand-gated ion channels activated by extracellular ATP and are implicated in neuroinflammation and pain signaling. This compound acts as a potent and selective antagonist of the P2X7 receptor.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of this compound with its CNS targets.

| Target | Parameter | Value | Species | Reference |

| Voltage-Gated Calcium Channels | IC50 (for ICa inhibition) | 0.348 mM | Snail (Achatina fulica) | |

| Mean Dissociation Constant (Kd) for inactivated Ca2+ channels | 0.070 mM | Snail (Achatina fulica) | ||

| Sigma Receptors | IC50 (for (+)-[3H]3-PPP binding) | 0.43 nM | Rat (brain membrane) | |

| P2X7 Receptors | IC50 (Human) | 12.6 nmol/L | Human | |

| IC50 (YO-PRO-1 uptake assay) | 15 nmol/L | Not Specified |

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited for elucidating this compound's CNS targets.

Electrophysiological Recording of Ion Channel Activity

-

Objective: To determine the effect of this compound on voltage-gated calcium currents (ICa).

-

Methodology:

-

Cell Preparation: Identified neurons from the snail Achatina fulica are isolated and prepared for electrophysiological recording.

-

Voltage-Clamp Technique: A two-microelectrode voltage-clamp technique is used to control the membrane potential of the neuron and record the resulting ion currents.

-

Experimental Conditions: The neuron is held at a specific holding potential (e.g., -50 mV).

-

Drug Application: this compound is applied to the bath solution at varying concentrations.

-

Data Acquisition and Analysis: The amplitude of the calcium current (ICa) is measured before and after the application of this compound. The concentration-response curve is then plotted to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the calcium current. The competitive nature of the binding can be assessed by performing these experiments at different extracellular calcium concentrations.

-

Radioligand Binding Assay for Sigma Receptors

-

Objective: To determine the binding affinity of this compound for sigma receptors.

-

Methodology:

-

Membrane Preparation: Brain tissue from rats is homogenized and centrifuged to isolate the membrane fraction containing the sigma receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for sigma receptors, such as (+)-[3H]3-PPP, in the presence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for this compound is determined from the competition binding curve. A general protocol for such assays can be found in the literature.

-

Fluorescence-Based Assay for P2X7 Receptor Antagonism

-

Objective: To assess the antagonistic activity of this compound on P2X7 receptors.

-

Methodology:

-

Cell Culture: Cells expressing the P2X7 receptor are cultured and plated.

-

Fluorescence Assay: A fluorescence-based assay is used to measure the influx of ions (e.g., calcium) or the uptake of fluorescent dyes (e.g., YO-PRO-1) upon activation of the P2X7 receptor by an agonist.

-

Drug Application: this compound is pre-incubated with the cells at various concentrations before the addition of the P2X7 receptor agonist.

-

Data Measurement: The change in fluorescence intensity is measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is calculated, and the IC50 value is determined from the concentration-response curve.

-

In Vivo Assessment of Muscle Relaxant Activity (Straub Tail Assay)

-

Objective: To evaluate the in vivo muscle relaxant effect of this compound.

-

Methodology:

-

Animal Model: The Straub tail phenomenon, a rigid, S-shaped erection of the tail, is induced in mice by the administration of morphine. This reaction is considered a model of muscle spasticity.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at different doses before the morphine injection.

-

Observation and Scoring: The presence and intensity of the Straub tail reaction are observed and scored at specific time points after morphine administration.

-

Data Analysis: The dose-dependent inhibition of the Straub tail reaction by this compound is determined. The reversal of this inhibition by antagonists (e.g., haloperidol for sigma receptors) can provide insights into the mechanism of action.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's action in the CNS.

Caption: this compound's blockade of voltage-gated Na+ and Ca2+ channels.

Caption: this compound's interaction with Sigma and P2X7 receptors.

Caption: Experimental workflow for characterizing this compound's CNS targets.

Conclusion

This compound's efficacy as a centrally acting muscle relaxant is underpinned by its promiscuous yet targeted engagement with multiple key players in CNS signaling. Its ability to block voltage-gated sodium and calcium channels, modulate sigma receptors, and antagonize P2X7 receptors provides a multi-pronged approach to reducing neuronal hyperexcitability, inhibiting spinal reflexes, and alleviating pain. This technical guide has synthesized the current knowledge of these interactions, providing a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular interactions and the downstream consequences of these engagements will continue to refine our understanding of this compound's therapeutic actions and may pave the way for the development of novel, more selective muscle relaxants.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Suppression of calcium current in a snail neurone by this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist. | Semantic Scholar [semanticscholar.org]

Pharmacological Profile of Eperisone as an Antispasmodic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eperisone is a centrally acting muscle relaxant that exhibits a unique pharmacological profile, distinguishing it from other agents in its class. It effectively alleviates muscle spasticity and associated pain through a multi-faceted mechanism of action, primarily involving the blockade of voltage-gated sodium and calcium channels, suppression of spinal reflexes, and vasodilation. This comprehensive guide provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Mechanism of Action

This compound exerts its antispasmodic effects through a combination of actions on the central nervous system and the peripheral vasculature.

Inhibition of Spinal Reflexes and Reduction of Muscle Spindle Sensitivity

This compound's primary mechanism involves the suppression of spinal reflexes. It inhibits both monosynaptic and polysynaptic reflex potentials in the spinal cord, which are crucial in maintaining muscle tone.[1] This is achieved by reducing the sensitivity of muscle spindles, the sensory receptors within muscles that detect changes in muscle length. This compound is thought to act on γ-motor neurons, leading to a decrease in their spontaneous discharge and consequently dampening the stretch reflex.[2]

Blockade of Voltage-Gated Ion Channels

This compound functions as a blocker of voltage-gated sodium and calcium channels.[1] This action contributes to the stabilization of neuronal membranes and a reduction in neuronal excitability. By blocking these channels, this compound inhibits the influx of ions that are necessary for the generation and propagation of action potentials, thereby reducing the transmission of signals that lead to muscle contraction.

Vasodilation and Improvement of Circulation

A notable feature of this compound is its vasodilatory effect on vascular smooth muscles.[3][4] This action is attributed to its calcium channel blocking properties in smooth muscle cells. The resulting increase in blood flow to skeletal muscles helps to alleviate ischemia, which can be a consequence of sustained muscle contraction and a contributor to pain. While the precise signaling cascade is not fully elucidated, it is hypothesized to involve the inhibition of calcium influx required for smooth muscle contraction.

Analgesic Action

In addition to its muscle relaxant properties, this compound exhibits an analgesic effect. This is likely a consequence of its ability to interrupt the pain-spasm-pain cycle. By reducing muscle spasm and improving blood flow, this compound helps to alleviate the pain associated with musculoskeletal conditions.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by the relaxation of skeletal muscles without a significant reduction in muscle power, making it beneficial for rehabilitation. It also demonstrates a low incidence of sedation compared to other centrally acting muscle relaxants.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.6 hours | |

| Biological Half-life (t1/2) | 1.87 hours | |

| Lower Limit of Quantification (in plasma) | 0.02 ng/mL |

Quantitative Data from In Vitro and In Vivo Studies

Table 2: In Vitro Activity of this compound

| Target | Assay | Species/Tissue | Value | Reference |

| Voltage-Gated Calcium Channels | Voltage Clamp | Snail (Achatina fulica) Neurone | IC50 = 0.348 mM | |

| Sigma Receptors | (+)-[3H]3-PPP Binding | Rat Brain Membrane | IC50 = 0.43 nM |

Clinical Efficacy

This compound has demonstrated efficacy in the treatment of various musculoskeletal conditions associated with muscle spasm, particularly low back pain and cervical spondylosis.

Low Back Pain

Multiple clinical trials have evaluated the efficacy of this compound in patients with acute low back pain.

| Study | Design | Treatment | N | Key Outcomes | Reference |

| Mehta et al. | Randomized, Double-Blind, Placebo-Controlled | This compound 150 mg/day for 14 days | 112 (this compound), 113 (Placebo) | Finger-to-Floor Distance (FFD): Significant improvement from baseline with this compound (150.66 to 41.75) vs. placebo (138.51 to 101.60) (P<0.001).Good-Excellent Response: 79.46% with this compound vs. 38.05% with placebo. | |

| Cabitza & Randelli | Randomized, Double-Blind | This compound 300 mg/day vs. Thiocolchicoside 16 mg/day for 12 days | 80 per group | Spontaneous Pain (VAS): Significant reduction in both groups.Hand-to-Floor Distance: -31.8% with this compound vs. -21.9% with thiocolchicoside.Lasegue's Maneuver: Articular excursion increased to 82.43° with this compound vs. 80.19° with thiocolchicoside. |

Cervical Spondylosis

This compound has also been shown to be effective in relieving the symptoms of cervical spondylosis.

| Study | Design | Treatment | N | Key Outcomes | Reference |

| Bose K. | Randomized, Double-Blind, Placebo-Controlled | This compound 150 mg/day for 6 weeks | 75 (this compound), 82 (Placebo) | Pain in Nuchal Region: Statistically significant improvement with this compound at week 6.Clear benefit in back pain, pain in arms and shoulders, and stiffness. |

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-ESI-MS/MS

To determine the concentration of this compound in human plasma for pharmacokinetic studies.

-

Sample Preparation:

-

To 1 mL of human plasma, add an internal standard (e.g., tolperisone).

-

Alkalinize the plasma sample with a saturated sodium bicarbonate solution.

-

Extract the drug and internal standard using a suitable organic solvent (e.g., a mixture of diethyl ether and cyclohexane).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol).

-

Flow Rate: Optimized for separation.

-

Injection Volume: Typically 10-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, the transition m/z 260 -> 98 is commonly used.

-

Data Analysis: Quantify this compound concentration by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

-

Assessment of Muscle Relaxant Activity in an In Vivo Model (Intercollicular Decerebrated Rat Rigidity Model)

To evaluate the muscle relaxant activity of this compound in an animal model of muscle spasticity.

-

Animal Model:

-

Use adult rats (e.g., Wistar).

-

Perform intercollicular decerebration under anesthesia to induce sustained muscle rigidity.

-

-

Experimental Procedure:

-

Mount the animal in a stereotaxic frame.

-

Attach electrodes to the triceps surae muscle to record electromyographic (EMG) activity, which reflects muscle tone.

-

Induce a continuous passive movement of the hindlimb to maintain a stable level of rigidity.

-

Administer this compound (e.g., intravenously or percutaneously) or a vehicle control.

-

Record EMG activity continuously before and after drug administration.

-

-

Data Analysis:

-

Quantify the EMG signal (e.g., by integrating the area under the curve) to measure changes in muscle tone over time.

-

Compare the reduction in muscle tone between the this compound-treated and control groups to determine the muscle relaxant effect.

-

Clinical Trial Protocol for this compound in Acute Low Back Pain

To evaluate the efficacy and safety of this compound in patients with acute low back pain associated with muscle spasm.

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.

-

Patient Population: Adult patients (typically 18-60 years old) with a confirmed diagnosis of acute musculoskeletal spasm with low back pain.

-

Intervention:

-

Treatment Group: Oral this compound hydrochloride (e.g., 50 mg three times daily) for a specified duration (e.g., 14 days).

-

Control Group: Matching placebo administered on the same schedule.

-

-

Efficacy Assessments:

-

Primary Endpoint: Change from baseline in the Finger-to-Floor Distance (FFD).

-

Secondary Endpoints:

-

Spontaneous pain assessed using a Visual Analog Scale (VAS).

-

Pain on movement and pressure.

-

Lasegue's sign.

-

Tenderness of paravertebral muscles.

-

Need for rescue medication.

-

Global assessment of response to therapy by both the physician and the patient.

-

-

-

Safety Assessments: Monitoring and recording of all adverse events.